molecular formula C25H26N4O2S B2916183 2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705208-51-0

2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2916183
CAS RN: 1705208-51-0
M. Wt: 446.57
InChI Key: GJKLGBXZZIMFPU-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives incorporating the 1,3,4-oxadiazole moiety due to their biological significance. One study focused on synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluating their inhibitory activity against butyrylcholinesterase (BChE). Molecular docking studies were conducted to explore the binding affinity and orientation within the BChE protein, identifying crucial amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antiallergic and Antimicrobial Agents

Compounds with the indol-3-yl and 1,3,4-oxadiazole structures have been synthesized and assessed for their antiallergic potential. One such study synthesized N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides and evaluated their preventive effects on systemic anaphylaxis in guinea pigs. The research highlighted the significance of the structural relationship between the piperidine and thiazole rings and their impact on antiallergic activity (Shigenaga et al., 1993).

Antioxidant and Antimicrobial Activities

Another study focused on the synthesis of novel chalcone derivatives with the 1H-indol-3-yl moiety, investigating their antioxidant and antimicrobial properties. The compounds exhibited remarkable activities compared to standard drugs, indicating their potential for further research in these areas (Gopi et al., 2016).

Anticandidal Activity and Cytotoxicity

The synthesis of tetrazole derivatives and their evaluation for anticandidal activity and cytotoxicity were also explored. Some derivatives demonstrated potent anticandidal effects with minimal cytotoxicity, suggesting their therapeutic potential (Kaplancıklı et al., 2014).

Neuroprotective Agents

Indole derivatives have been investigated for their potential as neuroprotective agents. A study synthesized indole derivatives that were potent ligands for the N-methyl-D-aspartate (NMDA) receptor and exhibited antioxidant properties. The research aimed at enhancing antioxidant characteristics by incorporating a catechol moiety, leading to the discovery of hybrid derivatives with significant antioxidant activity and NMDA receptor affinity (Buemi et al., 2013).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-17-7-2-3-9-19(17)25-27-23(31-28-25)13-18-8-6-12-29(15-18)24(30)16-32-22-14-26-21-11-5-4-10-20(21)22/h2-5,7,9-11,14,18,26H,6,8,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLGBXZZIMFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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